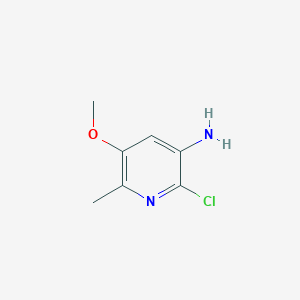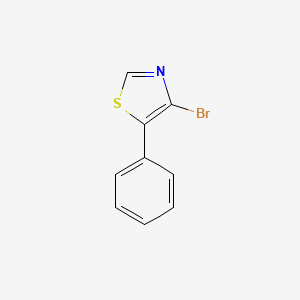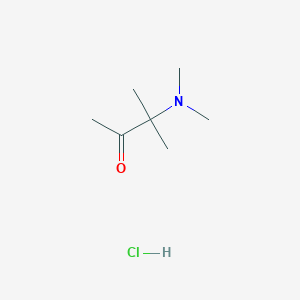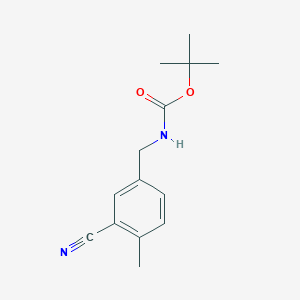
4-Chloro-5-vinylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-vinylthiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-vinylthiazole typically involves the reaction of 4-chlorothiazole with acetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the vinyl group on the thiazole ring. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5-vinylthiazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated thiazole derivatives.
Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to create a variety of functionalized thiazoles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) in polar aprotic solvents.
Major Products:
Applications De Recherche Scientifique
4-Chloro-5-vinylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive vinyl group.
Mécanisme D'action
The mechanism by which 4-Chloro-5-vinylthiazole exerts its effects involves its interaction with specific molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the thiazole ring can participate in coordination with metal ions or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Methyl-5-vinylthiazole: Similar in structure but with a methyl group instead of a chlorine atom, it is known for its role in attracting beetle pollinators.
5-Vinylthiazole: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chlorothiazole: Without the vinyl group, it has different reactivity and applications.
Uniqueness: 4-Chloro-5-vinylthiazole is unique due to the presence of both a chlorine atom and a vinyl group, which confer distinct reactivity patterns and potential for diverse applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C5H4ClNS |
|---|---|
Poids moléculaire |
145.61 g/mol |
Nom IUPAC |
4-chloro-5-ethenyl-1,3-thiazole |
InChI |
InChI=1S/C5H4ClNS/c1-2-4-5(6)7-3-8-4/h2-3H,1H2 |
Clé InChI |
UEBZCAVBNOUUFU-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(N=CS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)




